3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of a precursor compound, followed by a series of reactions including phosphonation and desilylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the furan ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield various alcohols or amines.
Scientific Research Applications
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide involves its interaction with specific molecular targets. The furan ring and the phenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
2-furoic acid: Another furan derivative with different biological activities.
3,4-dimethylphenyl derivatives: Compounds with similar phenyl groups but different substituents.
N-propylpropanamide derivatives: Compounds with similar amide groups but different aromatic rings.
Uniqueness
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide is unique due to its specific combination of the furan ring, the 3,4-dimethylphenyl group, and the N-propylpropanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H23NO2 |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide |
InChI |
InChI=1S/C18H23NO2/c1-4-11-19-18(20)10-8-16-7-9-17(21-16)15-6-5-13(2)14(3)12-15/h5-7,9,12H,4,8,10-11H2,1-3H3,(H,19,20) |
InChI Key |
LBMXVMSTNHOCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCC1=CC=C(O1)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.